Urofollitropin
Übersicht
Beschreibung
Urofollitropin ist eine gereinigte Form des follikelstimulierenden Hormons (FSH), das aus menschlichem Urin extrahiert und dann gereinigt wird, um verschiedene Proteine und andere Substanzen zu entfernen . Follikelstimulierendes Hormon ist entscheidend für die Entwicklung von Follikeln (Eizellen), die von den Eierstöcken produziert werden . This compound wird in Kombination mit humanem Choriongonadotropin verwendet, um den Eisprung zu unterstützen und Fruchtbarkeitsbehandlungen zu ermöglichen .
Vorbereitungsmethoden
Urofollitropin wird durch Extraktion aus menschlichem Urin hergestellt, gefolgt von einer Reinigung, um Proteine und andere Substanzen zu entfernen . Der Reinigungsprozess beinhaltet fortschrittliche Methoden wie die Affinitätsreinigung mit monoklonalen Antikörpern, um eine hohe Reinheit und minimale Kontamination zu gewährleisten . Industrielle Produktionsmethoden konzentrieren sich darauf, die biologische Aktivität des Hormons zu erhalten und gleichzeitig seine Sicherheit und Wirksamkeit für den medizinischen Gebrauch zu gewährleisten .
Analyse Chemischer Reaktionen
Urofollitropin ist ein proteinbasiertes Hormon und unterliegt daher nicht den typischen chemischen Reaktionen wie kleine organische Moleküle. Stattdessen kann es Modifikationen wie Glykosylierung unterliegen, die seine biologische Aktivität und Stabilität beeinflusst . Glykosylierung beinhaltet die Addition von Zuckermolekülen an bestimmte Aminosäurereste, was die Halbwertszeit und die Rezeptorbindungsaffinität des Hormons beeinflussen kann .
Wissenschaftliche Forschungsanwendungen
Urofollitropin wird hauptsächlich zur Behandlung von weiblicher Unfruchtbarkeit eingesetzt, indem die Follikelentwicklung bei Frauen ohne primäres Ovarversagen induziert wird . Es wird auch in assistierten Reproduktionstechnologien wie In-vitro-Fertilisation (IVF) und Gameten-Intratubaren-Transfer (GIFT) eingesetzt, um die Eierstöcke zur Produktion mehrerer Follikel anzuregen .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an den Follikelstimulierenden-Hormon-Rezeptor bindet, einen G-Protein-gekoppelten Rezeptor, der sich auf der Oberfläche von Follikelzellen der Eierstöcke befindet . Diese Bindung aktiviert intrazelluläre Signalwege, die das Follikelwachstum und die Follikelreifung fördern . Die Wirkung des Hormons wird durch sein Glykosylierungsmuster moduliert, das seine Rezeptorbindungsaffinität und biologische Aktivität beeinflussen kann .
Wirkmechanismus
Urofollitropin exerts its effects by binding to the follicle-stimulating hormone receptor, a G-protein-coupled receptor located on the surface of ovarian follicle cells . This binding activates intracellular signaling pathways that promote follicular growth and maturation . The hormone’s action is modulated by its glycosylation pattern, which can affect its receptor binding affinity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen zu Urofollitropin gehören rekombinante Formen des follikelstimulierenden Hormons wie Follitropin alfa und Follitropin beta . Diese rekombinanten Hormone werden unter Verwendung genetisch veränderter Zellen hergestellt und haben ähnliche biologische Aktivitäten wie this compound . This compound wird aus menschlichem Urin gewonnen, während rekombinante Formen in Zellkultursystemen hergestellt werden . Die Wahl zwischen diesen Verbindungen hängt von Faktoren wie Kosten, Verfügbarkeit und Patientenansprechen ab .
Biologische Aktivität
Urofollitropin, a highly purified form of human follicle-stimulating hormone (FSH), is primarily utilized in the treatment of infertility in women. This article explores its biological activity, mechanisms of action, clinical applications, and relevant research findings.
Overview of this compound
This compound is derived from human urine and consists of two glycoprotein subunits: the alpha and beta chains. The alpha subunit contains 92 amino acids, while the beta subunit has 111 amino acids. Glycosylation occurs at specific asparagine residues on both subunits, which is crucial for its biological activity . this compound functions as an agonist for the follicle-stimulating hormone receptor (FSHR), activating downstream signaling pathways, including the PI3K/Akt pathway, which are vital for follicular development and maturation .
This compound exerts its effects by binding to FSH receptors located on ovarian granulosa cells. This interaction promotes:
- Follicular Development : Stimulates the growth and maturation of ovarian follicles.
- Estrogen Production : Enhances the synthesis of estrogens, which are critical for reproductive health.
- Oocyte Maturation : Facilitates the maturation of oocytes, making them ready for ovulation.
The pharmacokinetics of this compound include a circulation half-life of approximately 3-4 hours and an elimination half-life ranging from 35 to 40 hours . It is typically administered subcutaneously in conjunction with human chorionic gonadotropin (hCG) to trigger ovulation.
Clinical Applications
This compound is predominantly used in assisted reproductive technologies (ART), including:
- In Vitro Fertilization (IVF) : To stimulate ovarian response and produce multiple follicles for oocyte retrieval.
- Gamete Intrafallopian Transfer (GIFT) : To enhance fertility in women undergoing this procedure.
Efficacy Studies
Several studies have compared this compound with recombinant FSH (follitropin alfa) to assess efficacy and safety:
- Ovulation Induction Study :
-
Male Infertility Treatment :
- A study involving 80 men with idiopathic infertility demonstrated that treatment with this compound significantly increased serum FSH levels and improved sperm morphology after four months .
- Another study indicated that this compound treatment led to higher pregnancy rates compared to controls in azoospermic patients undergoing testicular sperm extraction (TESE) .
Case Studies
- Case Study 1 : In a clinical trial assessing this compound's impact on male infertility, patients treated with this compound exhibited significant improvements in testosterone levels and sperm parameters over a one-year period .
- Case Study 2 : A multicenter study comparing highly purified this compound with recombinant FSH found no significant differences in adverse effects or efficacy parameters, reinforcing the safety profile of this compound in ART settings .
Research Findings Summary
Study Focus | Treatment Comparison | Key Findings |
---|---|---|
Ovulation Induction | This compound vs. Follitropin Alfa | Comparable ovulation rates; effective oocyte retrieval |
Male Infertility | This compound vs. Control | Increased sperm morphology and testosterone levels |
Azoospermia | This compound + TESE | Higher pregnancy rates in treated group |
Eigenschaften
IUPAC Name |
1-[19-amino-7-(2-amino-2-oxoethyl)-13-butan-2-yl-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRRIRUAESZNIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65N11O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869286 | |
Record name | 1-{19-Amino-7-(2-amino-2-oxoethyl)-13-(butan-2-yl)-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl}prolylleucylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
980.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
FSH binds to the follicle stimulating hormone receptor which is a G-coupled transmembrane receptor. Binding of the FSH to its receptor seems to induce phosphorylation and activation of the PI3K (Phosphatidylinositol-3-kinase) and Akt signaling pathway, which is known to regulate many other metabolic and related survival/maturation functions in cells. | |
Record name | Urofollitropin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00094 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
97048-13-0, 146479-72-3 | |
Record name | Urofollitropin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00094 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 97048-13-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 146479-72-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.